molecular formula C5H3BrClNZn B2981461 5-Chloro-2-pyridylzinc bromide CAS No. 935433-88-8

5-Chloro-2-pyridylzinc bromide

Cat. No.: B2981461
CAS No.: 935433-88-8
M. Wt: 257.82
InChI Key: APJWJTXMGISPKQ-UHFFFAOYSA-M
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Description

5-Chloro-2-pyridylzinc bromide: is an organozinc compound with the molecular formula C5H3BrClNZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

5-Chloro-2-pyridylzinc bromide is a type of organozinc compound . Organozinc compounds are known to be used in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . Therefore, the primary targets of this compound are likely to be the carbon atoms involved in the formation of new carbon-carbon bonds.

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound would act as a nucleophile, donating electrons to an electrophilic carbon atom . This results in the formation of a new carbon-carbon bond. The bromide ion would then be eliminated as a byproduct .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The formation of new carbon-carbon bonds can lead to the creation of a wide variety of structures, which can have numerous downstream effects depending on the specific molecules involved.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants present in the reaction. The specific molecular and cellular effects would depend on the nature of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-pyridylzinc bromide can be synthesized through the direct insertion of zinc into 5-chloro-2-bromopyridine in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires the use of highly active zinc to ensure efficient formation of the organozinc compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same fundamental principles but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of substitution reactions.

Common Reagents and Conditions:

    Negishi Coupling: Typically involves a palladium or nickel catalyst, a base, and an electrophile such as an aryl halide.

    Substitution Reactions: May involve different electrophiles and reaction conditions depending on the desired product.

Major Products: The major products formed from these reactions are often complex organic molecules that incorporate the 5-chloro-2-pyridyl moiety, which can be further functionalized for various applications.

Scientific Research Applications

Chemistry: 5-Chloro-2-pyridylzinc bromide is widely used in organic synthesis for the construction of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .

Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize molecules with potential therapeutic properties. Its ability to form carbon-carbon bonds makes it a valuable tool in the development of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in forming various organic compounds makes it an essential reagent in chemical manufacturing.

Comparison with Similar Compounds

  • 2-Chloro-5-pyridylzinc bromide
  • 3-Chloro-2-pyridylzinc bromide

Comparison: 5-Chloro-2-pyridylzinc bromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. Compared to its isomers, it may offer different selectivity and efficiency in certain synthetic applications .

Properties

IUPAC Name

bromozinc(1+);5-chloro-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNJOMJXTNHYIL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=[C-]1)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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